![molecular formula C18H11N3O5 B14213891 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid CAS No. 537037-27-7](/img/structure/B14213891.png)
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The furan ring can be introduced through a cyclization reaction involving appropriate precursors. The nitro group is usually added via nitration reactions using nitric acid. Finally, the benzoic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the furan ring can introduce various functional groups.
Applications De Recherche Scientifique
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which have similar core structures but different substituents.
Furan derivatives: Compounds such as furfural and furosemide share the furan ring but differ in their functional groups.
Benzoic acid derivatives: Examples include salicylic acid and ibuprofen, which have different substituents on the benzoic acid core.
Uniqueness
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid is unique due to the combination of its three distinct moieties: benzimidazole, furan, and benzoic acid. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
537037-27-7 |
|---|---|
Formule moléculaire |
C18H11N3O5 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H11N3O5/c22-18(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-19-13-6-5-12(21(24)25)9-14(13)20-17/h1-9H,(H,19,20)(H,22,23) |
Clé InChI |
ZMBXSXRORBWMNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



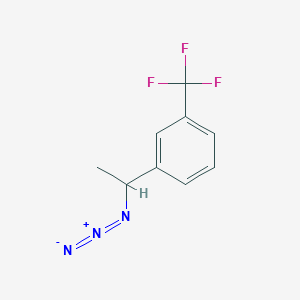
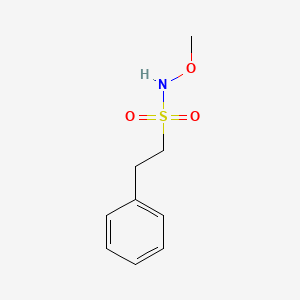
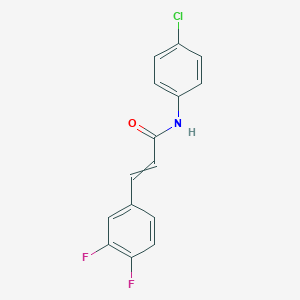
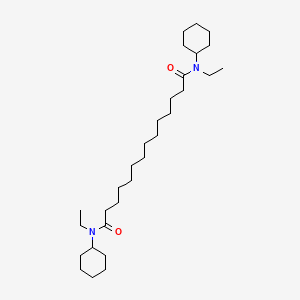

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

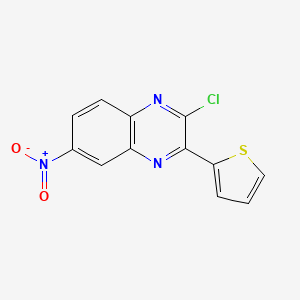
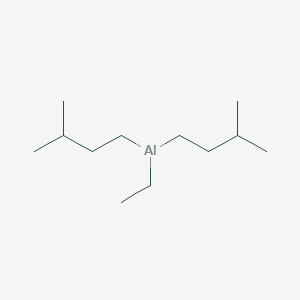
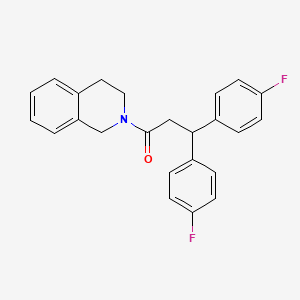

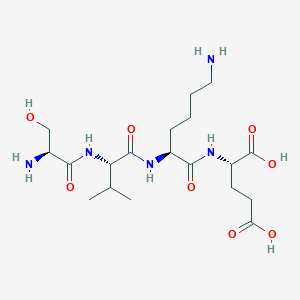
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
